N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Catalog No.
S575704
CAS No.
4975-73-9
M.F
C17H31N3O
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dicyclohexyl-4-morpholinecarboxamidine

CAS Number

4975-73-9

Product Name

N,N'-Dicyclohexyl-4-morpholinecarboxamidine

IUPAC Name

N,N'-dicyclohexylmorpholine-4-carboximidamide

Molecular Formula

C17H31N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19)

InChI Key

OZNYZQOTXQSUJM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3

Synonyms

N,N'-dicyclohexyl-4-morpholinecarboxamidine, U 18177, U-18177

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3

Kidney-Selective ATP-Sensitive Potassium Blocker:

N,N'-Dicyclohexyl-4-morpholinecarboxamidine functions as a kidney-selective ATP-sensitive potassium (KATP) channel blocker. This means it specifically inhibits a type of potassium channel found in the kidneys, known as ATP-sensitive potassium channels. These channels play a crucial role in regulating potassium and fluid balance in the body. By blocking these channels, N,N'-Dicyclohexyl-4-morpholinecarboxamidine can potentially increase urine output and promote diuresis (increased urination). Source: Sigma-Aldrich, "N,N'-Dicyclohexyl-4-morpholinecarboxamidine 98% 4975-73-9":

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a synthetic compound with the molecular formula C17H31N3OC_{17}H_{31}N_{3}O and a molecular weight of approximately 293.46 g/mol. This compound features a central amidine functional group, characterized by the presence of a carbon-nitrogen double bond. It is recognized for its kidney-selective ATP-sensitive potassium channel blocking properties, making it an effective diuretic in animal models, particularly in rats and dogs . The compound appears as a white to almost white crystalline powder with a melting point ranging from 104°C to 108°C .

There is no documented research on the mechanism of action of DCHM.

No information on safety hazards or toxicity data is available for DCHM in scientific literature. As a general precaution, any unknown compound should be handled with care using appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Data source

No data on safety and hazards retrieved in scientific publications for this analysis [].

Typical of amidines. It can undergo nucleophilic substitutions and can react with electrophiles due to its nitrogen atoms. The specific reaction pathways and mechanisms for this compound have not been extensively documented in the literature, indicating a need for further research to elucidate its reactivity under different conditions .

The primary biological activity of N,N'-Dicyclohexyl-4-morpholinecarboxamidine is its role as an ATP-sensitive potassium channel blocker. This action leads to increased diuresis, which is the increased production of urine, by inhibiting potassium channels that regulate fluid balance in the kidneys . Studies have shown that this compound can lower blood pressure in animal models, indicating potential therapeutic applications in managing hypertension . Its selectivity for kidney tissues suggests that it may have fewer systemic side effects compared to non-selective potassium channel blockers.

The synthesis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine typically involves the reaction of morpholine derivatives with dicyclohexylcarbodiimide or related reagents under controlled conditions. Specific methodologies may vary, but the general approach includes:

  • Formation of the Amidino Group: Reacting morpholine with an appropriate carbonyl compound followed by treatment with dicyclohexylamine.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels (≥98%) .

Research has indicated that variations in synthesis techniques can lead to different yields and purities, emphasizing the importance of optimizing conditions for desired outcomes.

N,N'-Dicyclohexyl-4-morpholinecarboxamidine has several notable applications:

  • Diuretic Agent: Used primarily in research settings as an orally effective nonkaliuretic diuretic.
  • Reagent in Organic Synthesis: Employed in synthesizing alkoxyalkyl analogs of nucleotide phosphonates and other pharmaceutical intermediates .
  • Potential Antiviral Activity: Preliminary studies suggest it may enhance the efficacy of antiviral compounds like cidofovir when used in specific formulations .

Interaction studies involving N,N'-Dicyclohexyl-4-morpholinecarboxamidine have focused on its effects on potassium channels and its diuretic properties. Research indicates that it enhances renal kallikrein secretion, which plays a role in renal function and blood pressure regulation . Further studies are needed to explore its interactions with other pharmacological agents and its comprehensive safety profile.

Several compounds share structural similarities with N,N'-Dicyclohexyl-4-morpholinecarboxamidine, including:

  • Glibenclamide: An ATP-sensitive potassium channel blocker used primarily for diabetes management.
  • U-37883A: A related diuretic compound that has shown similar effects but differs in potency and selectivity.
  • Amiodarone: Although primarily an antiarrhythmic agent, it also interacts with potassium channels.
Compound NameStructure TypePrimary UseSelectivity
N,N'-Dicyclohexyl-4-morpholinecarboxamidineAmidinesDiureticKidney-selective
GlibenclamideSulfonylureaDiabetes managementPancreatic
U-37883AGuanidine derivativeDiureticLess selective
AmiodaroneBenzofuran derivativeAntiarrhythmicCardiac

Uniqueness

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is unique due to its specific kidney-selective action as an ATP-sensitive potassium channel blocker, setting it apart from other compounds that may exhibit broader systemic effects or target different tissues. Its application as a nonkaliuretic diuretic also highlights its potential advantages over traditional diuretics that can lead to electrolyte imbalances.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4975-73-9

Dates

Modify: 2023-08-15

Explore Compound Types